1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

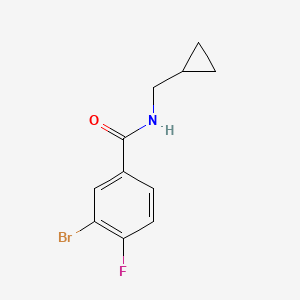

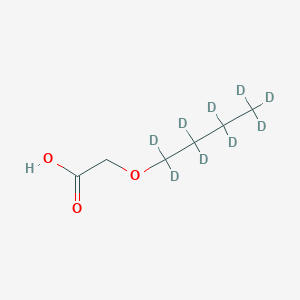

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride (1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl) is a synthetic organic compound belonging to the tert-butylphenyl group of compounds. It is a white crystalline solid with a molecular weight of 256.7 g/mol. 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine HCl is used as a pharmaceutical intermediate and is used in a variety of research applications.

Scientific Research Applications

1. Anti-corrosion Performance in Acidic Environments

- Application Summary: The compound 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, which is structurally similar to the compound you mentioned, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .

- Methods of Application: The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the molecule was examined by SEM and AFM .

- Results: The inhibition efficacy was observed to rise with the increment of the molecule concentration and diminish with growing temperature . The concept of the adsorption of molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer to guard the C-steel against the offensive ions .

2. Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry

- Application Summary: Cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination reactions, have given opportunities to elegantly make pharmaceutical ingredients .

- Methods of Application: These reactions have given medicinal chemists a resource to derivatize the core compound to arrive at scaffold rapidly . These cross couplings have offered the process chemists a smart tool to synthesize the development candidates safely, quickly, and efficiently .

- Results: The application of cross-coupling reactions is broad. This review specifically focuses on their real-world applications in large-scale synthesis appearing in the last three years .

properties

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5;/h6-10,13H,15H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDYHSWZWEVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)

![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)

![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)

![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)